N-(4-ethylphenyl)-2-propoxybenzamide
Description
N-(4-ethylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 4-ethylphenyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.371 |
IUPAC Name |
N-(4-ethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-8-6-5-7-16(17)18(20)19-15-11-9-14(4-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
CSNJUSFLLBVJKX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzamides with Ethylphenyl Groups
- The propoxy group in the target compound may offer intermediate lipophilicity compared to bulkier substituents .
Benzamides with Varied Substituents on the Aromatic Ring
Modifications to the Amide Substituent
- Key Insights: Ethyl groups (target compound) balance lipophilicity and steric effects, whereas amino groups (–12) introduce polarity but may limit blood-brain barrier penetration .
Linker Modifications in Analogues
- Key Insights : Urea linkers (compound 19) provide stronger hydrogen-bond interactions but may reduce metabolic stability compared to amides .
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